3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile

Übersicht

Beschreibung

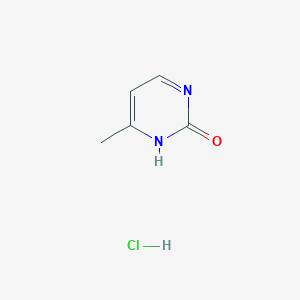

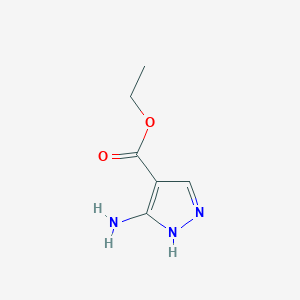

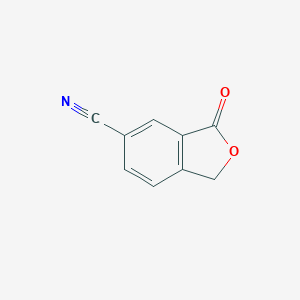

“3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile” is a chemical compound with the molecular formula C9H5NO2 . Its IUPAC name is 3-oxo-1H-2-benzofuran-5-carbonitrile .

Molecular Structure Analysis

The molecular structure of “3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile” consists of a benzofuran ring with a ketone (C=O) at the 3-position and a nitrile (C#N) at the 5-position . The compound has a molecular weight of 159.14 g/mol .Physical And Chemical Properties Analysis

“3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile” is a solid at room temperature . It has a molecular weight of 159.14 g/mol . The compound has a topological polar surface area of 50.1 Ų and a complexity of 253 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

“3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile” is a notable compound in pharmaceutical research . It’s used in the synthesis of various pharmaceutical products .

Synthesis of Derivatives

This compound is used in the synthesis of derivatives belonging to the 2′,3′-diphenyl-3H-spiro[2benzofuran-1,4′-imidazole]-3,5′(3′H)-dione nucleus . These derivatives have potential applications in various fields of research .

Precursor for Phthalide–Carboxamide-Bearing Systems

It serves as a known precursor for 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, a phthalide–carboxamide-bearing system . This system has potential applications in medicinal chemistry .

Analytical Method Development

“6-Cyanophthalide” can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Miscellaneous .

Organic Synthesis

This compound is used in organic synthesis, particularly in the formation of complex organic molecules . It’s a key component in various synthetic methodologies .

Biological Research

The compound has exhibited a wide variety of biological activities, such as herbicidal, antioxidant, anti-rotavirus, anti-inflammatory, antibacterial, antifungal, as well as antileishmanial activities .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-oxo-1H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFPTPKYWROKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C#N)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80534934 | |

| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile | |

CAS RN |

89877-62-3 | |

| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does DFD interact with viper venom to neutralize its hemorrhagic activity?

A1: DFD effectively neutralizes the hemorrhagic activity induced by various viper venoms, including those from Echis carinatus, Echis ocelatus, Echis carinatus sochureki, Echis carinatus leakeyi, and Crotalus atrox []. While the exact mechanism remains under investigation, studies suggest that DFD binds to a hydrophobic pocket within snake venom metalloproteases (SVMPs) []. These enzymes play a crucial role in venom-induced hemorrhage by degrading the extracellular matrix. Docking studies indicate that DFD's binding to SVMPs does not involve chelating the zinc ion present in their active site, suggesting a novel mode of inhibition [].

Q2: What is the significance of DFD's structural similarity to matrix metalloproteinase (MMP) inhibitors?

A2: The study highlights the significant structural and functional similarities between SVMPs and MMPs []. MMPs are a family of enzymes involved in various physiological and pathological processes, including inflammation, cancer, and wound healing. Given DFD's efficacy in inhibiting SVMPs, the research suggests that structurally similar compounds, like clinically approved MMP inhibitors, could be explored as potential therapeutic agents for viper envenomation []. This finding opens up avenues for repurposing existing drugs and developing novel therapeutics for snakebite management.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.